methyl 2-[[2-(6-bromo-1H-indol-3-yl)acetyl]amino]acetate
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Overview
Description
Methyl 2-[[2-(6-bromo-1H-indol-3-yl)acetyl]amino]acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a brominated indole moiety, which can contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[2-(6-bromo-1H-indol-3-yl)acetyl]amino]acetate typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.
Acetylation: The 6-bromoindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 6-bromo-1H-indol-3-yl acetate.
Amidation: The acetylated product undergoes amidation with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(6-bromo-1H-indol-3-yl)acetyl]amino]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Methyl 2-[[2-(6-bromo-1H-indol-3-yl)acetyl]amino]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a probe for studying enzyme-substrate interactions and receptor binding affinities.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly those involving indole-based scaffolds.
Mechanism of Action
The mechanism of action of methyl 2-[[2-(6-bromo-1H-indol-3-yl)acetyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated indole moiety can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-bromo-1H-indol-3-yl)acetate: Lacks the acetylamino group, which may affect its biological activity.
6-Bromoindole-3-acetic acid: Contains a carboxylic acid group instead of the ester, influencing its solubility and reactivity.
6-Bromo-1H-indole-3-carboxamide: Features an amide group, which can alter its pharmacokinetic properties.
Uniqueness
Methyl 2-[[2-(6-bromo-1H-indol-3-yl)acetyl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the brominated indole and the acetylamino moiety allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
methyl 2-[[2-(6-bromo-1H-indol-3-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-19-13(18)7-16-12(17)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,15H,4,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCMTLHBVCFXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CNC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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